17beta-Hydroxy-4alpha-methyl-5-alpha-androstan-3-one
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Overview
Description
17beta-hydroxy-4alpha-methyl-5alpha-androstan-3-one is an androstanoid that is 5alpha-androstane substituted by a methyl group at position 4, a hydroxy group at position 17 and an oxo group at position 3. It is a 17beta-hydroxy steroid, an androstanoid, a 3-oxo-5alpha-steroid and a 4alpha-methyl-3-oxosteroid. It derives from a hydride of a 5alpha-androstane.
Scientific Research Applications
Androstane Steroids in Adult Men
A study focused on quantifying various neuroactive androstane steroids and their polar conjugates in the serum of adult men. The results emphasized the importance of these steroids in potentially influencing brain concentrations through metabolic pathways, suggesting a neuromodulating effect in males (Kancheva et al., 2007).
Age-Related Changes and Metabolic Pathways
Age-Related Changes in Androstane Levels
Research has shown significant age-related changes in the serum levels of certain androstane steroids, which align with the declining levels of other major androgens like testosterone and dihydrotestosterone, suggesting an age-dependent modulation of these neuroactive steroids (Ghanadian & Puah, 1981).
Kinetics of Androstane Steroids
Studies on the kinetics of specific androstane steroids, like 5alpha-androstane-3alpha, 17beta-diol, have revealed insights into their metabolic clearance rates, production rates, and hepatic extraction, highlighting their unique metabolic and kinetic properties compared to other androgens (Kinouchi & Horton, 1974).
Androgen Metabolism and Variability
Determinants of Steroid Hormone Variability
An exploration of the determinants of steroid hormone variability emphasized the significant roles of age, body mass index (BMI), race, and lifestyle factors in influencing the levels of various steroid hormones, including androstane derivatives (Ukkola et al., 2001).
Testosterone Metabolism and Androstane Precursors
Investigations into testosterone metabolism revealed that certain androstane steroids are significant precursors of urinary androstanediols, providing insights into the metabolic pathways and transformations of these androgens (Mauvais-Jarvis et al., 1968).
properties
CAS RN |
10147-53-2 |
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Product Name |
17beta-Hydroxy-4alpha-methyl-5-alpha-androstan-3-one |
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(4S,5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-4,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H32O2/c1-12-14-5-4-13-15-6-7-18(22)20(15,3)10-8-16(13)19(14,2)11-9-17(12)21/h12-16,18,22H,4-11H2,1-3H3/t12-,13-,14-,15-,16-,18-,19-,20-/m0/s1 |
InChI Key |
XHGXHTGXZKYMDE-VDBAHQDGSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CCC1=O)C)C)O |
SMILES |
CC1C2CCC3C4CCC(C4(CCC3C2(CCC1=O)C)C)O |
Canonical SMILES |
CC1C2CCC3C4CCC(C4(CCC3C2(CCC1=O)C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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